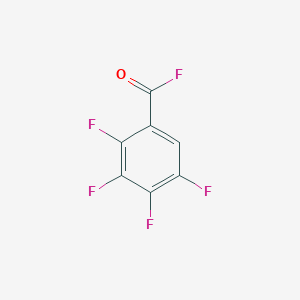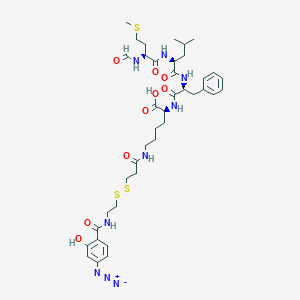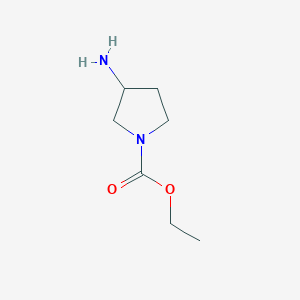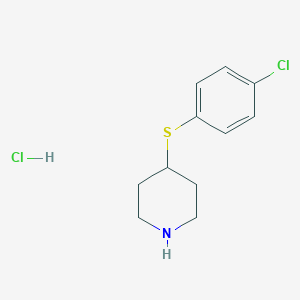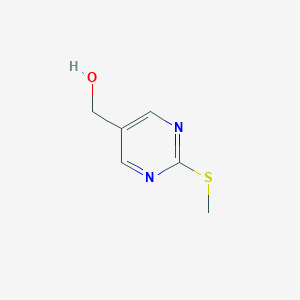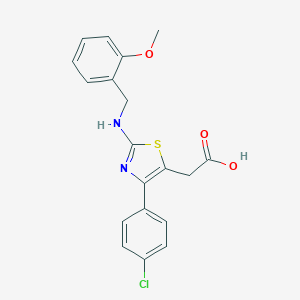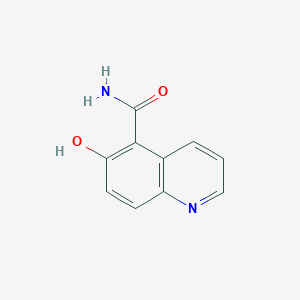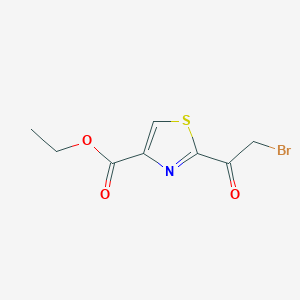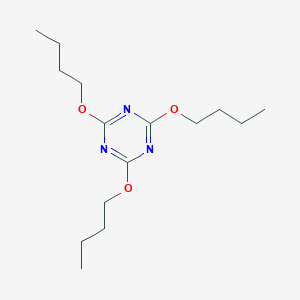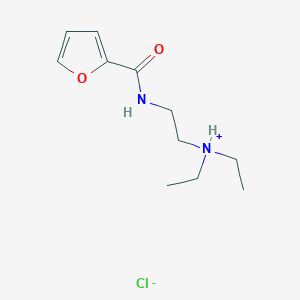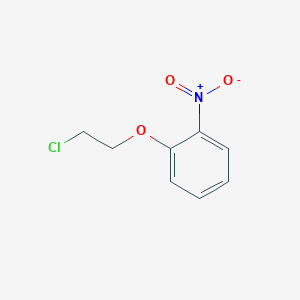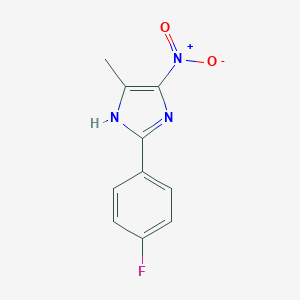
2-(4-Fluorophenyl)-5-methyl-4-nitro-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-methyl-4-nitro-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMNI and has a molecular formula of C10H8FN3O2.
Mécanisme D'action
The mechanism of action of FMNI is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death.
Effets Biochimiques Et Physiologiques
FMNI has been shown to have various biochemical and physiological effects in cells. It has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c. It also inhibits the activity of certain enzymes and proteins in cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
FMNI has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study protein-ligand interactions with high sensitivity. It is also a potential anticancer agent that can be used to study the mechanisms of cancer cell death. However, FMNI has some limitations for lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of FMNI. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of FMNI as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, FMNI can be used as a tool to study various biological processes and protein-ligand interactions.
Méthodes De Synthèse
The synthesis of FMNI involves the reaction of 4-fluoroaniline, 2-methylimidazole, and nitroethane. The reaction mixture is then heated and stirred for several hours to produce the final product.
Applications De Recherche Scientifique
FMNI has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe to study protein-ligand interactions and as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
104575-41-9 |
|---|---|
Nom du produit |
2-(4-Fluorophenyl)-5-methyl-4-nitro-1h-imidazole |
Formule moléculaire |
C10H8FN3O2 |
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-6-10(14(15)16)13-9(12-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,13) |
Clé InChI |
CSWDWMZPZDWCGP-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES |
CC1=C(NC(=N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Synonymes |
2-(4-FLUORO-PHENYL)-4-METHYL-5-NITRO-1H-IMIDAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



